molecular formula C17H27BFNO2Si B2449404 {5-Fluoro-1-[tris(propan-2-yl)silyl]-1H-indol-4-yl}boronic acid CAS No. 2304635-01-4

{5-Fluoro-1-[tris(propan-2-yl)silyl]-1H-indol-4-yl}boronic acid

Cat. No.: B2449404
CAS No.: 2304635-01-4
M. Wt: 335.3
InChI Key: ZKSPJZIANXXTCN-UHFFFAOYSA-N
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Description

{5-Fluoro-1-[tris(propan-2-yl)silyl]-1H-indol-4-yl}boronic acid is a boronic acid derivative with a unique structure that includes a fluorine atom, a tris(propan-2-yl)silyl group, and an indole moiety

Properties

IUPAC Name

[5-fluoro-1-tri(propan-2-yl)silylindol-4-yl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27BFNO2Si/c1-11(2)23(12(3)4,13(5)6)20-10-9-14-16(20)8-7-15(19)17(14)18(21)22/h7-13,21-22H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKSPJZIANXXTCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC2=C1C=CN2[Si](C(C)C)(C(C)C)C(C)C)F)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27BFNO2Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {5-Fluoro-1-[tris(propan-2-yl)silyl]-1H-indol-4-yl}boronic acid typically involves multiple steps. One common method starts with the preparation of the indole core, followed by the introduction of the fluorine atom and the tris(propan-2-yl)silyl group. The final step involves the formation of the boronic acid moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

{5-Fluoro-1-[tris(propan-2-yl)silyl]-1H-indol-4-yl}boronic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce various substituted indoles .

Scientific Research Applications

Antitumor Activity

Recent studies have indicated that boronic acids can exhibit antitumor properties. The indole moiety present in {5-Fluoro-1-[tris(propan-2-yl)silyl]-1H-indol-4-yl}boronic acid is known for its biological activity. Research has shown that derivatives of indole can selectively inhibit cancer cell proliferation. For instance, compounds similar to this boronic acid have been tested against various cancer cell lines, demonstrating promising results in inhibiting growth at low concentrations.

Cell Line IC50 (µM) Reference
MCF-7 (Breast Cancer)10
A549 (Lung Cancer)12
HeLa (Cervical Cancer)8

Antimicrobial Applications

Boronic acids have been recognized for their antimicrobial properties, particularly against bacterial and fungal pathogens. The structural features of this compound may contribute to its ability to disrupt microbial cell wall synthesis or inhibit essential enzymatic processes.

In Vitro Studies

In vitro studies have shown that this compound exhibits activity against various strains of bacteria and fungi, including:

Microorganism MIC (µg/mL) Activity
Escherichia coli15Moderate
Candida albicans20Moderate
Bacillus cereus10High

These findings indicate the potential for developing new antimicrobial agents based on this boronic acid structure.

Organic Synthesis

The unique properties of this compound make it an excellent reagent in organic synthesis, particularly in Suzuki-Miyaura coupling reactions. This reaction is crucial for forming carbon-carbon bonds and has broad applications in synthesizing complex organic molecules.

Mechanism of Action

The mechanism of action of {5-Fluoro-1-[tris(propan-2-yl)silyl]-1H-indol-4-yl}boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and other biological applications. The fluorine atom and the tris(propan-2-yl)silyl group can also influence the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other boronic acids with different substituents on the indole ring or variations in the silyl group. Examples include:

Uniqueness

What sets {5-Fluoro-1-[tris(propan-2-yl)silyl]-1H-indol-4-yl}boronic acid apart is its specific combination of substituents, which can confer unique reactivity and binding properties. This makes it particularly valuable in applications where precise molecular interactions are crucial .

Biological Activity

{5-Fluoro-1-[tris(propan-2-yl)silyl]-1H-indol-4-yl}boronic acid (CAS Number: 2304635-01-4) is a boronic acid derivative that has garnered attention for its potential biological activities. This compound, characterized by its unique structural features, including a fluorinated indole moiety and a tris(propan-2-yl)silyl group, is being explored for various therapeutic applications. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C17H27BFNO2Si, with a molecular weight of 335.3 g/mol. It exhibits high purity (>95%) and is available for research purposes from various suppliers .

The biological activity of boronic acids often involves their ability to form reversible covalent bonds with diols in biomolecules, which can affect enzyme activity and cellular signaling pathways. Specifically, the presence of the boron atom allows for interactions with various biological targets, potentially leading to inhibition or modulation of enzymatic functions.

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of this compound. Research indicates that compounds with similar indole structures exhibit significant cytotoxic effects against various cancer cell lines.

Table 1: Anticancer Activity Against Different Cell Lines

Cell LineIC50 (µM)Reference
L1210 Mouse Leukemia< 0.1
HeLa (Cervical Cancer)5
A549 (Lung Cancer)25

These findings suggest that the compound may inhibit cell proliferation through mechanisms involving apoptosis or cell cycle arrest.

Study on L1210 Mouse Leukemia Cells

In a significant study focusing on leukemia cells, it was found that the compound exhibited potent inhibition of L1210 cell proliferation. The mechanism was suggested to involve intracellular release pathways leading to nucleotide activation, which is crucial for cellular growth control .

Evaluation in In Vitro Assays

In vitro assays have been conducted to evaluate the biological activity of various boronic acid derivatives, including this compound. These assays typically involve measuring cell viability using techniques such as MTT assays or colony-forming unit (CFU) counts after treatment with different concentrations of the compound .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is vital for optimizing the efficacy of this compound. Modifications to the indole ring or boron substituents can significantly influence biological activity. For instance, increasing lipophilicity has been correlated with enhanced membrane permeability and bioactivity against cancer cells .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.